![molecular formula C25H21ClN4O5 B2555157 ethyl 2-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate CAS No. 923123-52-8](/img/no-structure.png)

ethyl 2-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

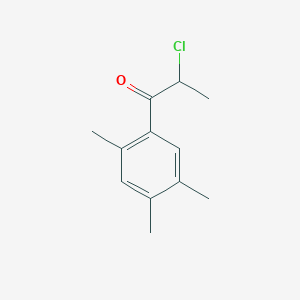

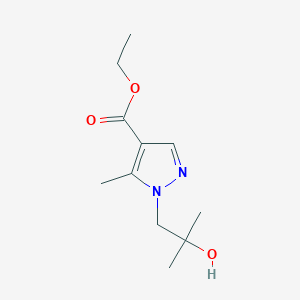

The compound is a complex organic molecule that contains several functional groups, including an ester group (benzoate), an amide group (acetamido), a pyrimidine ring (a six-membered ring with two nitrogen atoms), and a benzyl group (a phenyl ring attached to a methylene group). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound is likely quite complex due to the presence of multiple functional groups and a heterocyclic ring. These features could result in a variety of interesting chemical properties .Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the ester group could undergo hydrolysis, transesterification, or reduction reactions. The amide group could participate in hydrolysis or reduction reactions. The pyrimidine ring could undergo electrophilic aromatic substitution or nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, it is likely to be a solid at room temperature and could have varying solubility in different solvents depending on the balance of polar and nonpolar groups .Scientific Research Applications

- Application : “Ethyl 2-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate” could serve as an immunogen for generating antibodies. These antibodies might be useful for detecting related proteins or studying their interactions in various biological contexts .

- Application : Investigating the role of sialic acid residues in the isoelectric profiles of recombinant and natural urinary EPO could aid in developing antibodies specific to certain EPO variants. This compound might contribute to anti-doping efforts .

- Application : Researchers explore science, technology, and innovation solutions to enhance participation in climate change adaptation. “Ethyl 2-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate” could be part of such efforts, although further investigation is needed .

Antibody Development

Anti-Doping Analysis

Climate Change Adaptation

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate to form ethyl 2-(4-chlorobenzylidene)acetate. This intermediate is then reacted with urea to form 2-(4-chlorobenzyl)-3,4-dihydropyrido[3,2-d]pyrimidin-4-one. The resulting compound is then reacted with acetic anhydride to form 2-(4-chlorobenzyl)-3,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl acetate, which is then reacted with 2-aminobenzoic acid to form the final product, ethyl 2-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate.", "Starting Materials": [ "Ethyl acetoacetate", "4-chlorobenzaldehyde", "Urea", "Acetic anhydride", "2-aminobenzoic acid" ], "Reaction": [ "Step 1: Condensation of ethyl acetoacetate with 4-chlorobenzaldehyde in the presence of a base to form ethyl 2-(4-chlorobenzylidene)acetate.", "Step 2: Reaction of ethyl 2-(4-chlorobenzylidene)acetate with urea in the presence of a base to form 2-(4-chlorobenzyl)-3,4-dihydropyrido[3,2-d]pyrimidin-4-one.", "Step 3: Reaction of 2-(4-chlorobenzyl)-3,4-dihydropyrido[3,2-d]pyrimidin-4-one with acetic anhydride in the presence of a base to form 2-(4-chlorobenzyl)-3,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl acetate.", "Step 4: Reaction of 2-(4-chlorobenzyl)-3,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl acetate with 2-aminobenzoic acid in the presence of a base to form ethyl 2-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate." ] } | |

CAS RN |

923123-52-8 |

Product Name |

ethyl 2-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate |

Molecular Formula |

C25H21ClN4O5 |

Molecular Weight |

492.92 |

IUPAC Name |

ethyl 2-[[2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate |

InChI |

InChI=1S/C25H21ClN4O5/c1-2-35-24(33)18-6-3-4-7-19(18)28-21(31)15-29-20-8-5-13-27-22(20)23(32)30(25(29)34)14-16-9-11-17(26)12-10-16/h3-13H,2,14-15H2,1H3,(H,28,31) |

InChI Key |

GSUZCTKIYOFWNL-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-7-methoxybenzofuran-2-carboxamide hydrochloride](/img/structure/B2555079.png)

![5-(3,5-dimethoxyphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2555080.png)

![2-(4-((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)phenyl)-N,N-dimethylacetamide](/img/structure/B2555085.png)

![N-[Cyclopentyl(pyridin-2-YL)methyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2555088.png)

![[1,2]Thiazolo[3,4-b]pyrazin-3-amine](/img/structure/B2555090.png)

![N-(2-benzoyl-4-chlorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2555092.png)

![N-[(3-methoxyphenyl)-(pentanoylamino)methyl]pentanamide](/img/structure/B2555095.png)